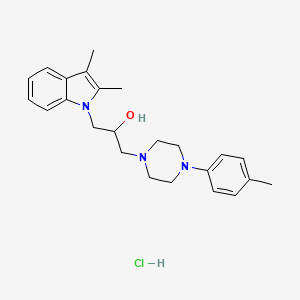
1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C24H32ClN3O and its molecular weight is 413.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Generation of Structurally Diverse Libraries
Compounds with piperazine and indole derivatives serve as starting materials in alkylation and ring closure reactions to generate structurally diverse libraries. These reactions are fundamental in the discovery and development of new therapeutic agents, highlighting the versatility and reactivity of such compounds in organic synthesis (Roman, 2013).
Electrochemical Detection of DNA Interaction
Mannich base derivatives containing aromatic/heteroaromatic propanone structures, similar to the core structure of the queried compound, have been explored for their interaction with DNA. The use of electrochemical assays to study these interactions can provide insights into the mechanisms of drug-DNA interactions, which is crucial for the design of new drugs (Istanbullu et al., 2017).
Analysis Tools in Stability Tests of Psychoactive Substances
Raman spectroscopy and gas chromatography have been used as analysis tools in stability tests of synthetic psychoactive substances. This application demonstrates the importance of these compounds in developing analytical methodologies for assessing the stability and safety of chemical substances (Frączak et al., 2020).
Metabolism-Dependent Mutagenicity Studies
The metabolism-dependent mutagenicity of compounds containing piperazinyl indazole motifs has been investigated to understand the role of metabolic processes in drug-induced mutagenicity. This research underscores the significance of metabolic studies in evaluating the safety profiles of new chemical entities (Chen et al., 2006).
Pharmacological Evaluations
Novel derivatives involving piperazine and indole structures have been synthesized and evaluated for their pharmacological properties, including antidepressant and antianxiety activities. Such studies are pivotal in the discovery and optimization of new therapeutic agents (Kumar et al., 2017).
Propriétés
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O.ClH/c1-18-8-10-21(11-9-18)26-14-12-25(13-15-26)16-22(28)17-27-20(3)19(2)23-6-4-5-7-24(23)27;/h4-11,22,28H,12-17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIABYFQHUJQLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(CN3C(=C(C4=CC=CC=C43)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2780815.png)
![2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2780817.png)
![(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2780818.png)
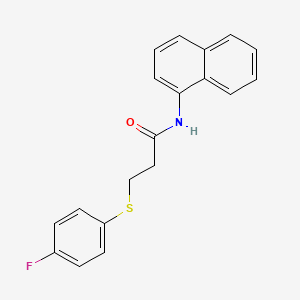
![1-[(4-Isopropylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B2780827.png)
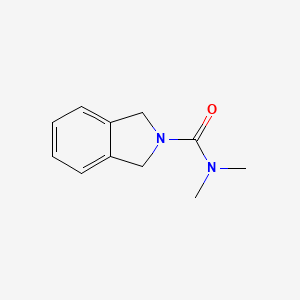
![N-[(4-methylphenyl)methyl]-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2780829.png)
![Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2780830.png)
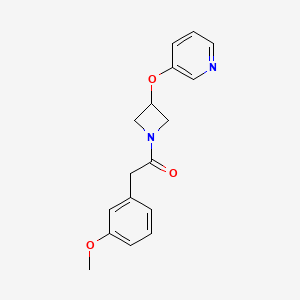

![Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/no-structure.png)
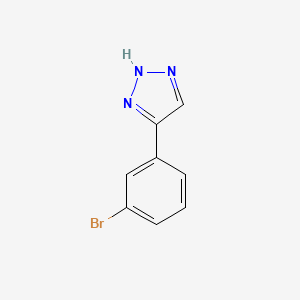
![1-[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2780836.png)
![2-Methyl-3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2780837.png)
